molecular formula C25H22N2O B4700716 N-mesityl-2-phenyl-4-quinolinecarboxamide

N-mesityl-2-phenyl-4-quinolinecarboxamide

Cat. No. B4700716
M. Wt: 366.5 g/mol
InChI Key: IXYUUFCZUMHEFD-UHFFFAOYSA-N
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Description

N-mesityl-2-phenyl-4-quinolinecarboxamide, also known as MQCA, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. MQCA is a member of the quinoline family of compounds, which are known for their diverse biological activities and have been extensively studied for their therapeutic potential.

Mechanism of Action

The mechanism of action of N-mesityl-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-mesityl-2-phenyl-4-quinolinecarboxamide has been shown to induce cell cycle arrest in cancer cells at the G2/M phase, which is a critical checkpoint for cell division. N-mesityl-2-phenyl-4-quinolinecarboxamide also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and lead to their death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-mesityl-2-phenyl-4-quinolinecarboxamide has been shown to exhibit other biochemical and physiological effects. Studies have shown that N-mesityl-2-phenyl-4-quinolinecarboxamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-mesityl-2-phenyl-4-quinolinecarboxamide has also been shown to exhibit antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-mesityl-2-phenyl-4-quinolinecarboxamide in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is that N-mesityl-2-phenyl-4-quinolinecarboxamide is insoluble in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on N-mesityl-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of N-mesityl-2-phenyl-4-quinolinecarboxamide-based materials for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Another area of interest is the development of N-mesityl-2-phenyl-4-quinolinecarboxamide derivatives with improved anticancer activity and selectivity. Finally, further studies are needed to fully elucidate the mechanism of action of N-mesityl-2-phenyl-4-quinolinecarboxamide and to explore its potential applications in other areas of biomedical research.

Scientific Research Applications

N-mesityl-2-phenyl-4-quinolinecarboxamide has been studied for its potential applications in the field of medicinal chemistry, particularly as an anticancer agent. Studies have shown that N-mesityl-2-phenyl-4-quinolinecarboxamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. N-mesityl-2-phenyl-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.

properties

IUPAC Name

2-phenyl-N-(2,4,6-trimethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c1-16-13-17(2)24(18(3)14-16)27-25(28)21-15-23(19-9-5-4-6-10-19)26-22-12-8-7-11-20(21)22/h4-15H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYUUFCZUMHEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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